molecular formula C10H13NO B2589249 5,6,7,8-Tetrahydroquinolin-8-ylmethanol CAS No. 76670-20-7

5,6,7,8-Tetrahydroquinolin-8-ylmethanol

Cat. No. B2589249
CAS RN: 76670-20-7
M. Wt: 163.22
InChI Key: RXFICZJTKLDZPY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-8-ylmethanol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol involves a multi-step reaction with two steps. The first step yields 57.7 percent over 25 hours at 170 - 180 °C, and the second step yields 18.6 percent over 3 hours at 110 - 120 °C .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol is represented by the formula C10H13NO . Unfortunately, no further details about the molecular structure were found in the search results.


Physical And Chemical Properties Analysis

The melting point of 5,6,7,8-Tetrahydroquinolin-8-ylmethanol is 52-53°C . No other physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis of Trifluoromethyl-Containing Tetrahydroquinolines

A study by Johnson et al. (2013) developed a method for synthesizing 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines with trifluoromethyl groups. These compounds are valued in medicinal chemistry for their stable CF(3) group and partially-saturated bicyclic ring structure. The process utilized a three-step/one-pot procedure, producing novel 2,6-disubstitued derivatives with a tertiary-substituent. The synthesis demonstrates the potential for creating complex, functionalized tetrahydroquinolines for various applications (Johnson et al., 2013).

Enantiomerically Pure Tetrahydroquinolines

Research by Uenishi and Hamada (2002) focused on producing enantiomerically pure versions of 5,6,7,8-tetrahydroquinolin-8-ol and related compounds. These compounds were synthesized using a lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding high chemical yields. The study highlights the importance of stereochemistry in the preparation of tetrahydroquinolines, which can be critical for their efficacy in various applications (Uenishi & Hamada, 2002).

Synthesis of Tetrahydroquinoline-8-thiocarboxamides

Curran and Shepherd (1976) reported on the synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides and carboxamides. These compounds were prepared through reactions involving 8-lithio-derivatives of tetrahydroquinolines with isocyanate and isothiocyanate, followed by hydrolysis. The secondary thioamides were synthesized using similar methods with substituted isothiocyanates. This work contributes to the broader understanding of synthesizing variously substituted tetrahydroquinolines (Curran & Shepherd, 1976).

Green Chemistry Approaches in Tetrahydroquinoline Synthesis

Damera and Pagadala (2023) explored an eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile and tetrahydroisoquinoline-6,8-dicarbonitrile. They employed a mortar and pestle grinding technique, emphasizing green chemistry principles. This research is significant for its focus on environmentally friendly methods in synthesizing complex organic compounds (Damera & Pagadala, 2023).

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h2,5-6,9,12H,1,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFICZJTKLDZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76670-20-7
Record name 5,6,7,8-tetrahydroquinolin-8-ylmethanol
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